2-Chloro-5-nitropyrimidine

Overview

Description

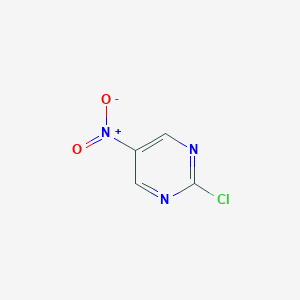

Chemical Structure and Properties 2-Chloro-5-nitropyrimidine (CAS: 10320-42-0; molecular formula: C₄H₂ClN₃O₂) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a nitro (-NO₂) group at the 5-position and a chlorine atom at the 2-position . The nitro group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the ring, while the chlorine serves as a good leaving group (LG) in nucleophilic aromatic substitution (SNAr) reactions .

Applications

This compound is widely utilized in pharmaceutical synthesis, including prodrugs (e.g., Bruton’s tyrosine kinase inhibitors) , fluorescent probes , and intermediates for antimalarial drugs . Its reactivity in SNAr reactions enables functionalization with amines, hydrazines, and other nucleophiles .

Safety and Stability

It is classified as hazardous (H302, H315, H317, H318, H335) and requires storage under inert atmospheres at temperatures below -20°C to prevent degradation .

Preparation Methods

Traditional Three-Step Synthesis

Nitration of 2-Aminopyridine

The first step involves nitrating 2-aminopyridine using a nitration mixture of nitrosonitric acid and sulfuric acid (1:1–1.2 vol/vol). Key parameters include:

-

Temperature control : Staged heating from <10°C (during reagent addition) to 55–65°C (reflux).

-

Molar ratios : 2-Aminopyridine to nitrosonitric acid at 1:3.2–3.8 .

-

Workup : Neutralization with NaOH (pH 5.5–6.0) followed by hydrochloric acid dissolution to isolate 2-amino-5-nitropyridine.

Yield : 85.7% .

Hydrolysis to 2-Hydroxy-5-Nitropyridine

2-Amino-5-nitropyridine undergoes diazotization and hydrolysis in 10–15% HCl with sodium nitrite (1:1.2–1.6 molar ratio). Critical steps:

-

Low-temperature reaction : Maintained at -5–0°C to suppress byproducts.

-

Recrystallization : Water-alcohol mixtures (2:1 vol/vol) purify the product .

Yield : 81.3% .

Chlorination with Phosphorus Oxychloride

The final step replaces the hydroxyl group with chlorine using phosphorus oxychloride (POCl₃), catalyzed by N,N-diethylaniline and tetraethylammonium chloride:

-

Reaction conditions : 120–125°C for 5–8 hours.

-

Byproduct management : Excess POCl₃ is removed under reduced pressure, followed by trituration with ice .

Yield : 76.9% .

Overall Yield : 85.7% × 81.3% × 76.9% = 53.5% .

Cyclization-Based Synthesis (Modern Approach)

Formation of 2-Nitroacetaldehyde Derivatives

This method bypasses traditional nitration by using 2-nitroacetaldehyde dimethyl acetal (II1) or ethylene acetal (II2) as starting materials. Key reagents:

-

Alkyl acrylates : Methyl 2-chloroacrylate (Ⅲ1) or ethyl 2-chloroacrylate (Ⅲ3).

-

Catalysts : Piperidine or DBU (1,8-diazabicycloundec-7-ene) .

Cyclization and Hydrolysis

Cyclization occurs in solvents like dichloromethane or tetrahydrofuran at 40–60°C. Post-cyclization hydrolysis with ammonium chloride and aqueous ammonia yields 2-hydroxy-5-nitropyridine:

-

Temperature control : 35–55°C during hydrolysis.

-

Solvent recovery : Dichloromethane or THF is removed under reduced pressure for recycling .

Yield : 90.4–93.6% .

Chlorination Optimization

Similar to the traditional method, POCl₃ is used for chlorination but with reduced reaction times (2–5 hours) due to higher purity intermediates:

-

Catalyst synergy : N,N-Diethylaniline and tetraethylammonium chloride reduce side reactions.

Yield : 89–92% (isolated) .

Overall Yield : 93.6% × 92% = 86.1% .

Comparative Analysis of Methods

Critical Process Parameters

Nitrating Agent Selection

Nitrosonitric acid outperforms mixed acids (e.g., HNO₃/H₂SO₄) in regioselectivity, minimizing 3-nitro byproducts .

Solvent Impact on Cyclization

-

Tetrahydrofuran : Enhances reaction rates but requires careful moisture control .

-

Dichloromethane : Allows easier recovery but poses environmental concerns .

Catalyst Efficiency

Industrial Applications and Patents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) reactions preferentially over the nitro group due to its lower electron-withdrawing effect compared to nitro.

Key Reactions:

-

Kinetics : A study in Frontiers in Chemistry (2020) demonstrated that primary alicyclic amines react faster than secondary amines in SNAr reactions due to steric effects. Brønsted-type plots revealed a biphasic mechanism involving zwitterionic intermediates .

Reduction Reactions

The nitro group at position 5 can be selectively reduced to an amine under controlled conditions.

Experimental Data:

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT, 4 hr | 2-Chloro-5-aminopyrimidine | Requires acid-free medium | |

| Fe/HCl | Reflux, 6 hr | 2-Chloro-5-aminopyrimidine | Moderate regioselectivity |

Suzuki-Miyaura Coupling

The chlorine atom participates in palladium-catalyzed cross-coupling reactions for arylation.

Example:

| Aryl Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Aryl-5-nitropyrimidine | 68% |

-

Mechanism : Oxidative addition of Pd(0) to the C-Cl bond, followed by transmetalation and reductive elimination .

Cyclization Reactions

Under high-temperature or acidic conditions, this compound forms fused heterocycles.

Case Study:

| Conditions | Product | Application | Source |

|---|---|---|---|

| PCl₅, 120°C, 8 hr | Pyrimido[4,5-d]pyridazine | Antibacterial agents |

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens via metal-halogen exchange.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBr, CuBr, DMF, 100°C | 2-Bromo-5-nitropyrimidine | Intermediate for OLEDs | 72% |

Stability and Hazard Profile

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2-Chloro-5-nitropyrimidine is primarily utilized in the synthesis of pharmaceutical compounds. It plays a crucial role in developing anti-cancer and anti-inflammatory agents. The compound's reactivity makes it suitable for various synthetic pathways.

Case Study:

A study demonstrated the synthesis of a novel benzimidazole derivative using this compound as a starting material. The reaction yielded a product with significant anti-cancer activity, showcasing the compound's potential in drug development .

Agricultural Chemicals

Use in Agrochemical Formulation:

This compound is also employed in formulating herbicides and pesticides, enhancing crop protection and yield. Its ability to modify biological pathways makes it valuable in agricultural chemistry.

Data Table: Agrochemical Applications

| Agrochemical Type | Active Ingredient | Function |

|---|---|---|

| Herbicides | This compound derivatives | Weed control |

| Pesticides | Various formulations | Pest management |

Material Science

Production of Specialized Materials:

In material science, this compound is used to create specialized polymers and materials. These materials are often utilized in coatings and adhesives, contributing to advancements in durability and performance.

Case Study:

Research indicated that polymers synthesized from this compound exhibited enhanced thermal stability and mechanical properties compared to traditional materials .

Analytical Chemistry

Reagent in Analytical Methods:

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its properties allow for precise measurements in complex mixtures.

Data Table: Analytical Applications

| Analytical Method | Application |

|---|---|

| HPLC | Quantification of pharmaceutical compounds |

| LC-MS | Detection of agrochemical residues |

Research Applications

Studying Reaction Mechanisms:

In academic and industrial research settings, this compound is employed for studying reaction mechanisms and developing new synthetic pathways. This application provides insights into organic chemistry and aids in the discovery of novel compounds.

Case Study:

A kinetic study involving this compound revealed important information about its reactivity with primary and secondary amines, contributing to the understanding of nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitropyrimidine primarily involves its reactivity towards nucleophiles. The chlorine atom at the second position is highly susceptible to nucleophilic attack, leading to the formation of various substituted pyrimidine derivatives. The nitro group at the fifth position can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-5-nitropyridine (CAS: 4548-45-2)

- Structural Differences : Replaces the pyrimidine ring (two nitrogen atoms) with a pyridine ring (one nitrogen), reducing aromatic nitrogen density .

- Reactivity : The nitro group retains its EWG effect, but the pyridine ring’s electronic environment differs, leading to slower SNAr kinetics compared to pyrimidine analogs. For example, 2-chloro-5-nitropyridine undergoes competitive SNAr with TMSOK in cross-coupling reactions, unlike its pyrimidine counterpart .

- Applications : Used in antimalarial drug synthesis and pesticide intermediates .

2-Amino-5-nitropyrimidine

- Structural Differences: Substitutes the chlorine atom with an amino (-NH₂) group, reducing electrophilicity but enhancing hydrogen-bonding capacity .

- Physicochemical Properties : Exhibits three polymorphs with distinct hydrogen-bonding networks, improving solubility compared to 2-chloro-5-nitropyrimidine .

- Applications : Primarily used in crystal engineering and materials science due to its stable hydrogen-bonded frameworks.

5-Bromo-2-chloropyrimidine

- Structural Differences : Replaces the nitro group with bromine, eliminating the EWG effect but introducing a heavier halogen with better leaving-group ability .

- However, its superior LG ability may accelerate substitution in SNAr reactions compared to chloro analogs .

- Applications : Key intermediate in synthesizing brominated pharmaceutical compounds.

2-Chloro-5-fluoropyridine

- Structural Differences : Replaces the nitro group with fluorine, a weaker EWG, and substitutes pyrimidine with pyridine .

- Reactivity : Fluorine’s electronegativity modestly activates the ring but lacks the strong EWG effect of nitro, resulting in lower SNAr reactivity.

- Applications : Building block for fluorinated drugs and agrochemicals.

2-Chloropyrimidine-5-carbonyl Chloride

- Structural Differences : Adds a carbonyl chloride (-COCl) group at the 5-position, introducing a second reactive site .

- Reactivity : The carbonyl chloride enables nucleophilic acyl substitution, diversifying its reactivity profile beyond SNAr.

- Applications : Used in synthesizing acylated derivatives and polymer precursors.

Mechanistic and Kinetic Comparisons

SNAr Reaction Pathways

- This compound : Exhibits a concerted SNAr mechanism (cSNAr) with secondary alicyclic amines (SAAs) due to synergistic effects of the nitro EWG and chlorine LG . Rate constants ($k_{\text{obs}}$) range from $10^{-3}$ to $10^{-1}$ s⁻¹ under pseudo-first-order conditions (25°C, pH 6.5–8.5) .

- 4-Chloroquinazoline : Follows a stepwise mechanism (stwSNAr) with aniline, where nucleophilic attack is rate-determining .

- 5-Bromo-2-chloropyrimidine : Predicted to follow a borderline mechanism due to bromine’s intermediate LG ability .

Brønsted-Type Plots

- This compound : Linear Brønsted plots ($β_{\text{nuc}} \approx 0.5$) indicate a concerted pathway .

- Atrazine (s-triazine herbicide) : Curved Brønsted plots suggest a stepwise mechanism with bio-thiols .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (pH 6.5) | Storage Conditions |

|---|---|---|---|---|

| This compound | C₄H₂ClN₃O₂ | 159.53 | Low | -20°C, inert atmosphere |

| 2-Amino-5-nitropyrimidine | C₄H₄N₄O₂ | 140.10 | Moderate | Room temperature |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.55 | Low | 2–8°C |

Table 2: Kinetic Parameters in SNAr Reactions

Biological Activity

2-Chloro-5-nitropyrimidine (C₅H₃ClN₂O₂) is a halogenated nitropyrimidine compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and bioremediation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, degradation pathways, and relevant case studies.

- Molecular Formula : C₅H₃ClN₂O₂

- Molecular Weight : 158.54 g/mol

- Melting Point : 106 °C

- Boiling Point : 256.6 °C

- Density : 1.5 g/cm³

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against certain bacterial strains. Research indicates that it can act as a substrate for specific bacteria capable of degrading nitrophenolic compounds. For instance, Cupriavidus sp. strain CNP-8 has been identified as a degrader of this compound, utilizing it as a sole carbon and nitrogen source. The degradation process involves the reduction of the nitro group, leading to the formation of various intermediates such as 2-chloro-5-hydroxylaminophenol .

2. Biodegradation Pathways

The biodegradation of this compound is characterized by complex biochemical pathways involving various enzymes. Strain CNP-8 utilizes NADPH-dependent nitroreductases that catalyze the reduction of the nitro group to hydroxylamine derivatives, which are further metabolized through ring-cleavage reactions . The kinetics of degradation reveal that strain CNP-8 can degrade concentrations up to 0.6 mM within 90 hours, demonstrating its potential for bioremediation applications .

Case Study 1: Microbial Degradation

A study conducted by Chen et al. (2017) explored the microbial degradation capabilities of Cupriavidus sp. strain CNP-8 on this compound. The results showed complete degradation of 0.3 mM within 36 hours, with a maximum degradation rate observed at lower concentrations due to the toxic effects at higher levels . The study highlights the potential for using this strain in bioremediation strategies for contaminated environments.

Case Study 2: Reaction Kinetics with Substituted Anilines

Research on the reaction kinetics between substituted anilines and this compound revealed insights into its reactivity and potential applications in organic synthesis . The study demonstrated that the reaction proceeds via a nucleophilic aromatic substitution mechanism, with varying rates depending on the substituents on the aniline ring.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloro-5-nitropyrimidine in laboratory settings?

- Methodological Answer :

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer :

- Nitration-Chlorination Sequence : Adapt methods from analogous pyridine derivatives (e.g., nitration of 2-aminopyrimidine using fuming HNO₃ in H₂SO₄ at 45–50°C, followed by chlorination with POCl₃ or PCl₅ ).

- Purification : Recrystallize crude product from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (>98% target) .

- Yield Improvement : Optimize reaction time (4–6 hours) and stoichiometric ratios (1:1.2 substrate:chlorinating agent) to minimize side products .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use FTIR to confirm functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹) and NMR (¹H/¹³C) to verify substitution patterns .

- Mass Spectrometry : Employ ESI-MS or GC-MS for molecular ion detection (M⁺ at m/z 158.54) and fragmentation pattern analysis .

- X-ray Diffraction : Resolve crystal structure and hydrogen-bonding networks (e.g., C–H···O/N interactions) for polymorph identification .

Advanced Research Questions

Q. How do intramolecular interactions influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Mechanistic Studies : Kinetic experiments (e.g., UV-Vis monitoring of reaction progress with alicyclic amines) reveal dual effects: intramolecular hydrogen bonding in nucleophiles enhances both electrophilicity (pyrimidine ring) and nucleophilicity (amine) at the transition state .

- Computational Modeling : DFT calculations (B3LYP/6-311++G**) quantify activation energies and charge redistribution, supporting a stepwise mechanism with Meisenheimer intermediate stabilization .

Q. What strategies resolve contradictions in kinetic data interpretation for SNAr reactions involving this compound?

- Methodological Answer :

- Brønsted Analysis : Plot log(rate) vs. pKa of amines to distinguish between concerted (linear correlation) and stepwise (nonlinear) pathways. Discrepancies arise from solvent effects (e.g., water vs. DMSO) or competing side reactions .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track intermediate formation via NMR or mass spectrometry, clarifying rate-determining steps .

Q. How can computational methods predict polymorphic forms of this compound?

- Methodological Answer :

- Lattice Energy Calculations : Apply force fields (e.g., PIXEL) to compare packing efficiencies of hypothetical polymorphs. Prioritize structures with minimal lattice energy differences (<5 kJ/mol) .

- Hydrogen-Bond Analysis : Map potential C–H···O/N interactions using CrystalPredictor software. Experimental validation via SCXRD is critical due to limitations in predicting weak non-covalent interactions .

Q. What role does solvent choice play in stabilizing intermediates during SNAr reactions with this compound?

- Methodological Answer :

- Polar Aprotic Solvents : Use DMF or DMSO to stabilize anionic Meisenheimer complexes via solvation. Dielectric constant (ε > 30) correlates with intermediate longevity .

- Protic Solvents : Methanol/water mixtures accelerate proton transfer steps but may destabilize intermediates, leading to competing hydrolysis pathways .

Properties

IUPAC Name |

2-chloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCBNMYNAHUDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145695 | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10320-42-0 | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10320-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010320420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10320-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN2GZ55G8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.